Compound Description: PF-06747775 is a potent and irreversible inhibitor of the epidermal growth factor receptor (EGFR) specifically targeting oncogenic EGFR mutants, including the T790M gatekeeper mutation commonly found in non-small-cell lung cancer (NSCLC) []. It exhibits selectivity over wild-type EGFR and possesses favorable ADME properties, making it suitable for clinical development. PF-06747775 is currently being evaluated in phase-I clinical trials for mutant EGFR-driven NSCLC [].
Compound Description: This compound features a trans configuration about the C=N bond []. Notably, the central methoxy oxygen atom is slightly out of plane with its benzene ring []. The crystal structure is stabilized by C—H⋯N and C—H⋯O interactions [].
N-[2-(4-fluoro-3-phenoxybenzoyl)hydrazinecarbothioyl]benzamide and N-[2-(4-fluoro-3-phenoxybenzoyl)hydrazinecarbothioyl]-4-methoxybenzamide
Compound Description: These two compounds, a parent structure and its 4-methoxy derivative, highlight the importance of hydrogen bonding in crystal packing []. Differences in their Hirshfeld surface analysis and fingerprint plots reveal variations in their crystal structures [].
(S)-2β-substituted 3α-[bis(4-fluoro- or 4-chlorophenyl)methoxy]tropane Analogues
Compound Description: This series of compounds focuses on dopamine uptake inhibitors based on the 3α-(diphenylmethoxy)tropane scaffold []. These analogues are designed to avoid cocaine-like pharmacological activity and show potential as treatments for cocaine addiction []. Modifications at the N- and 2-positions of the tropane ring, along with substitutions on the diphenylmethoxy moiety (4'-fluoro or 4'-chloro), were explored to optimize DAT binding affinity and selectivity over other monoamine transporters and muscarinic M(1) receptors [].
Compound Description: This compound's crystal structure has been determined and reported [].
2-Fluoro-N-(4-methoxyphenyl)benzamide
Compound Description: This compound exhibits a specific conformation in its crystal structure, with the fluorobenzene and methoxybenzene rings at specific angles to the amide group []. The crystal packing is stabilized by N—H⋯O hydrogen bonds and weaker C—H⋯O and C—H⋯F interactions [].
N-(3-fluoro-4-(4-(2-methoxy or 2,3-dichlorophenyl)piperazine-1-yl)butyl)arylcarboxamides
Compound Description: This series of compounds represents highly selective dopamine D3 receptor (D3R) ligands []. The presence of the carboxamide linker was found to be crucial for the high selectivity over the D2R []. Replacing the carbonyl group with an amine resulted in a dramatic decrease in D3R binding affinity [].
4-(3-chloro-2-fluoro-anilino)-7-methoxy-6-[[1-(n-methylcarbamoylmethyl)-piperidin-4-yl]oxy]quinazoline and its salts
Compound Description: This compound and its salts have been synthesized and characterized for their potential pharmaceutical applications [].
Compound Description: This compound's crystal structure reveals a planar quinolone system, a chair conformation for the piperazine ring, and a non-orthogonal relationship between the cyclopropyl group and the quinolone plane [, ]. The structure is stabilized by intra- and intermolecular hydrogen bonds [, ].
Compound Description: NFBSI acts as a sterically demanding, electrophilic fluorinating reagent []. In comparison to its less bulky counterpart, NFSI (N-fluorobenzenesulfonimide), NFBSI significantly improves the enantioselectivity of the cinchona alkaloid-catalyzed fluorination of silyl enol ethers [].
Dihydropyrimidin-4(3 H)-ones (DABOs) with α-Methoxy Substitution
Compound Description: This series of compounds explores the impact of α-methoxy substitution on the anti-HIV activity of dihydrobenzylpyrimidin-4-(3 H)-ones []. Introduction of a methoxy group at the α-benzylic position, along with variations in the dihalo-substituted benzyl moieties (2,6-difluoro, 2-chloro-6-fluoro, or 2,6-dichloro), resulted in compounds with potent anti-HIV-1 activity, including against clinically relevant mutant strains [].
Compound Description: SSR125543A is a potent and selective antagonist of the corticotropin-releasing factor 1 (CRF1) receptor [, ]. This compound exhibits high affinity for human cloned and native CRF1 receptors while demonstrating 1000-fold selectivity over CRF2α receptors and the CRF binding protein []. SSR125543A effectively antagonizes various CRF-induced responses, including cAMP synthesis, ACTH secretion, and stress-induced behavioral responses in rodent models [, ].
Compound Description: This compound was synthesized as a novel linker for solid-phase peptide synthesis [, ]. Its fluorine substituent allows for monitoring reactions using 19F NMR spectroscopy [, ]. It demonstrates advantages over previous linkers, allowing milder cleavage conditions and efficient peptide glycosylation [, ].
Compound Description: TAK-915 acts as a highly potent, selective, and brain-penetrant inhibitor of phosphodiesterase 2A (PDE2A) [, ]. This compound is under investigation for its potential therapeutic benefits in treating cognitive dysfunction associated with schizophrenia or Alzheimer's disease by increasing cyclic nucleotide levels in the brain [, ]. Oral administration of TAK-915 significantly elevates 3',5'-cyclic guanosine monophosphate (cGMP) levels in mouse brains and improves cognitive performance in rats [].
4-Fluoro-2-pyridone
Compound Description: This compound is a uracil analog synthesized through ether cleavage of 4-fluoro-2-methoxypyridine using trimethylsilyl iodide [].
Compound Description: This compound exhibits promising biological activities, particularly in medicinal chemistry []. It is synthesized through a multistep process involving substitution, nucleophilic substitution, and reduction reactions starting from 4-chloro-7-fluoro-6-nitro-quinazoline [].
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.